

Analytical methods for the characterization of (2-Propoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2-Propoxyphenyl)methanol

CAS No.: 112230-06-5

Cat. No.: B056339

[Get Quote](#)

An In-Depth Guide to the Analytical Characterization of (2-Propoxyphenyl)methanol

Introduction

(2-Propoxyphenyl)methanol, a substituted benzyl alcohol derivative, presents a unique analytical challenge due to its combination of a hydroxyl group, an ether linkage, and an aromatic ring. Its molecular formula is $C_{10}H_{14}O_2$ with a molecular weight of 166.22 g/mol. As an intermediate or potential active pharmaceutical ingredient (API) in drug development, its comprehensive characterization is paramount for ensuring purity, stability, and safety. This document provides a multi-faceted analytical strategy, detailing robust protocols for the structural elucidation, purity assessment, and quantification of this compound. The methodologies described are designed to be self-validating, employing orthogonal techniques to ensure the highest degree of scientific integrity.

Physicochemical Properties Overview

A foundational understanding of the molecule's properties is critical for method development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ O ₂	
Molecular Weight	166.22 g/mol	
Physical Form	Solid	
SMILES String	CCCOC1=CC=CC=C1CO	
InChI Key	XUNHRWOLRPWIIC- UHFFFAOYSA-N	

Part 1: Chromatographic Purity and Quantification

Chromatographic methods are the cornerstone for separating the target analyte from impurities and for accurate quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the method of choice for non-volatile aromatic compounds like **(2-Propoxyphenyl)methanol**. It provides excellent resolution for separating closely related impurities and is the industry standard for purity analysis and quantitative assays. A UV detector is ideal due to the strong absorbance of the phenyl group. A method for the similar compound, 2-phenoxyethanol, provides a strong foundational basis for this protocol[1][2].

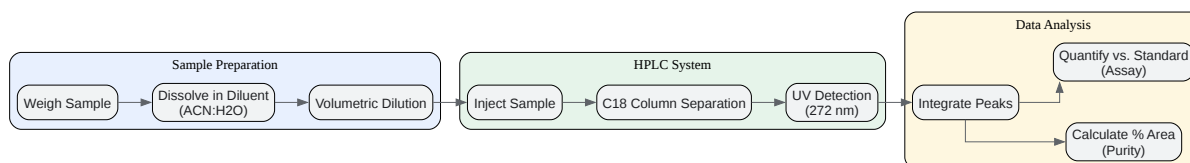
Experimental Protocol: RP-HPLC-UV

- Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
- Sample Preparation:
 - Accurately weigh approximately 25 mg of **(2-Propoxyphenyl)methanol** and transfer to a 50 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase diluent (e.g., 50:50 Acetonitrile:Water). This creates a stock solution of ~500 µg/mL.

- Prepare a working solution of ~50 µg/mL by further dilution for analysis.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides excellent retention and separation for aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidification improves peak shape and ionization for potential MS coupling.
Mobile Phase B	Acetonitrile	Common organic modifier providing good elution strength.
Gradient Elution	0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30-35 min: 30% B	A gradient is essential to elute potential non-polar impurities while retaining good separation from polar ones.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Ensures reproducible retention times.
Injection Volume	10 µL	A typical volume for achieving good sensitivity without overloading the column.
Detection	UV at 272 nm	Aromatic compounds exhibit strong absorbance in this region[3].

Workflow for HPLC Analysis



[Click to download full resolution via product page](#)

Caption: High-level workflow for HPLC purity and assay analysis.

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Rationale: GC is a powerful technique for analyzing volatile and semi-volatile compounds. In the context of **(2-Propoxyphenyl)methanol**, GC-FID is ideal for detecting residual solvents from the synthesis process (e.g., Toluene, Methanol, Ethanol) and volatile organic impurities.[4][5][6]. The ICH Q3C guideline provides a framework for identifying and controlling such residual solvents in pharmaceutical products[7].

Experimental Protocol: GC-FID

- Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID), an autosampler, and a split/splitless injector.
- Sample Preparation:
 - Accurately weigh ~100 mg of the sample into a 10 mL volumetric flask.
 - Dissolve and dilute to volume with a suitable high-purity solvent (e.g., Dichloromethane or DMSO, ensuring it doesn't co-elute with analytes of interest).
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A robust, low-bleed 5% phenyl-methylpolysiloxane column suitable for general-purpose analysis.
Carrier Gas	Helium or Hydrogen	Inert carrier gas. Hydrogen provides faster analysis times.
Inlet Temperature	250 °C	Ensures complete volatilization of the sample.
Injection Mode	Split (e.g., 50:1)	Prevents column overloading and ensures sharp peaks for major components.
Oven Program	Initial 50°C for 5 min, ramp at 10°C/min to 280°C, hold for 10 min	Separates highly volatile solvents at the beginning and allows for the elution of the main analyte and less volatile impurities.
Detector	FID	Flame Ionization Detector.
Detector Temp.	300 °C	Prevents condensation of analytes in the detector.

Part 2: Spectroscopic Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming identity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structural confirmation. ^1H NMR provides information on the electronic environment and connectivity of protons, while ^{13}C NMR identifies all unique carbon atoms in the molecule. The use of D_2O exchange is a classic technique to identify labile protons like the one in the hydroxyl group[8].

Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve 5-10 mg of **(2-Propoxyphenyl)methanol** in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard NMR tube.
- Acquisition: Acquire ^1H , ^{13}C , and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
- D_2O Exchange: After acquiring the initial ^1H spectrum, add one drop of D_2O , shake the tube, and re-acquire the spectrum to confirm the -OH signal, which will disappear or significantly diminish.

Predicted ^1H NMR Chemical Shifts (in CDCl_3)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
-OCH ₂ CH ₂ CH ₃	~1.05	Triplet (t)	3H	Aliphatic methyl group coupled to adjacent CH ₂ .
-OCH ₂ CH ₂ CH ₃	~1.85	Sextet	2H	Methylene group coupled to both CH ₃ and OCH ₂ groups.
-O-CH ₂ -	~4.00	Triplet (t)	2H	Methylene group adjacent to the ether oxygen, deshielded. Protons on carbons next to an ether oxygen are typically in the 3.4-4.5 δ range[9].
-CH ₂ -OH	~4.70	Singlet (s)	2H	Benzylic protons adjacent to an oxygen atom.
-CH ₂ -OH	1.5 - 3.0 (variable)	Broad Singlet (br s)	1H	Labile hydroxyl proton; position is concentration and temperature-dependent. Will exchange with D ₂ O.
Aromatic CH	6.85 - 7.30	Multiplets (m)	4H	Protons on the substituted aromatic ring.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and structural information through fragmentation patterns. When coupled with a chromatographic inlet (GC-MS or LC-MS), it is a formidable tool for both identification and impurity profiling.

Protocol: ESI-MS (for LC coupling)

- Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
- Analysis: Infuse the sample directly or analyze the eluent from the HPLC system.
- Expected Ions:
 - $[M+H]^+$: 167.10
 - $[M+Na]^+$: 189.08
 - $[M-H_2O+H]^+$: 149.11 (Loss of water from the protonated molecule)

Predicted Key EI Fragmentation (for GC coupling)

m/z	Fragment	Rationale
166	$[M]^+$	Molecular Ion
148	$[M-H_2O]^+$	Loss of water from the alcohol. A common fragmentation for alcohols[8].
123	$[M-C_3H_7]^+$	Alpha cleavage, loss of the propyl radical.
107	$[C_7H_7O]^+$	Benzylic cation resulting from cleavage of the propoxy group.
95	$[C_6H_7O]^+$	Further fragmentation of the aromatic core.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of an alcohol is characterized by a very strong and broad O-H stretch, while the ether linkage also provides a strong, characteristic C-O stretching band[8][10]. Phenyl alkyl ethers typically show two distinct C-O stretching absorbances[9].

Protocol: FTIR (ATR or KBr Pellet)

- Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
- Acquisition: Collect the spectrum from 4000 to 400 cm^{-1} .

Predicted Key IR Absorptions

Wavenumber (cm^{-1})	Vibration	Functional Group
3500 - 3200 (Broad)	O-H Stretch	Alcohol[8]
3100 - 3000	C-H Stretch	Aromatic
2960 - 2850	C-H Stretch	Aliphatic (Propoxy group)
1600, 1500	C=C Stretch	Aromatic Ring
~1245	C-O Stretch	Aryl-Alkyl Ether (Asymmetric) [11]
~1040	C-O Stretch	Primary Alcohol

UV-Visible Spectroscopy

Rationale: UV-Vis spectroscopy is useful for confirming the presence of the aromatic chromophore and for quantitative analysis using the Beer-Lambert law[12]. Aromatic compounds display characteristic absorption bands in the UV region[3][13].

Protocol: UV-Vis Quantification

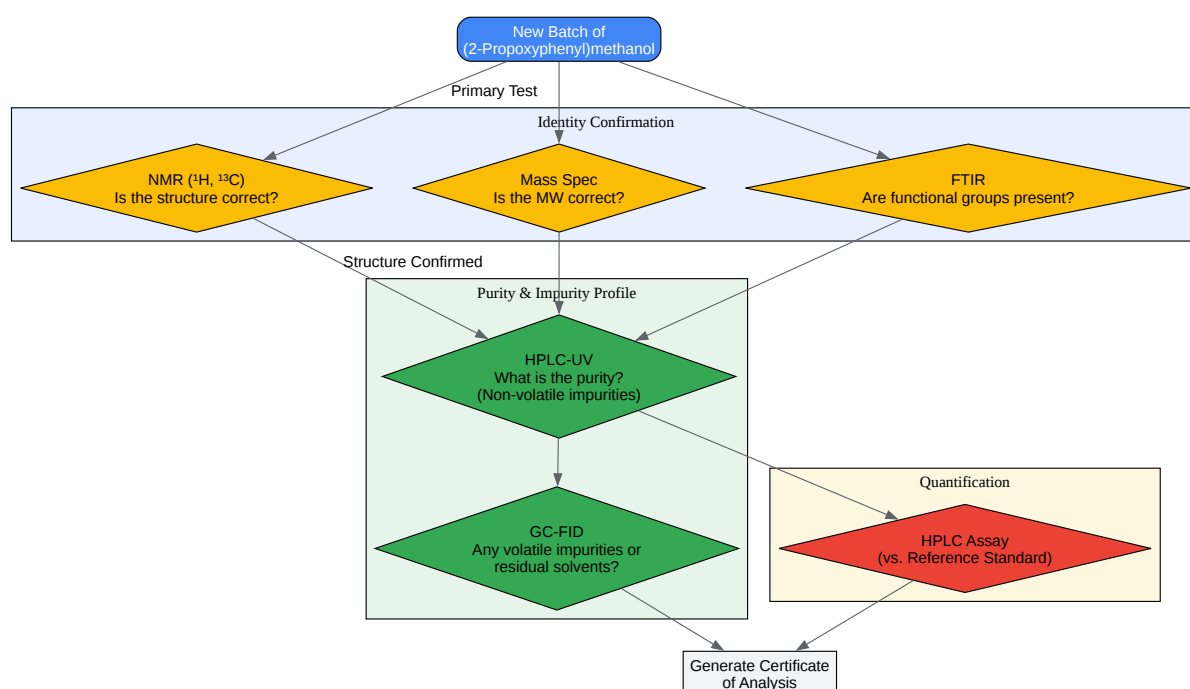
- Solvent Selection: Use a UV-grade solvent such as Methanol or Ethanol.

- **Sample Preparation:** Prepare a stock solution of known concentration (e.g., 100 µg/mL). Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 15, 20, 25 µg/mL).
- **Acquisition:** Scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λ_{\max}).
- **Quantification:** Measure the absorbance of all standards and the unknown sample at the determined λ_{\max} (predicted to be ~272 nm). Plot absorbance vs. concentration to create a calibration curve and determine the concentration of the unknown.

Part 3: Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. No single method is sufficient; instead, they provide complementary information that, when combined, delivers a complete analytical profile of **(2-Propoxyphenyl)methanol**.

Decision Tree for Analytical Characterization



[Click to download full resolution via product page](#)

Caption: A logical decision workflow for the complete analysis of **(2-Propoxyphenyl)methanol**.

Conclusion

The analytical characterization of **(2-Propoxyphenyl)methanol** requires a multi-technique approach to ensure its identity, purity, and strength. The primary chromatographic method, HPLC, serves as the main tool for purity and assay determination. Orthogonal techniques such as GC are critical for assessing volatile impurities. Definitive structural confirmation is achieved through a combination of NMR, MS, and IR spectroscopy. By following the detailed protocols and integrated workflow presented in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize **(2-Propoxyphenyl)methanol**, ensuring it meets the stringent quality standards required for its intended application.

References

- Inorganic Chemistry Ahead of Print. ACS Publications. Available at: [\[Link\]](#)
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Available at: [\[Link\]](#)
- GC Used in Alcohol Profiling to Keep Consumers Safe. (2018). Peak Scientific. Available at: [\[Link\]](#)
- Matysová, L., et al. (2006). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. Available at: [\[Link\]](#)
- Jones, R. N. (1943). The Ultraviolet Absorption Spectra of Aromatic Hydrocarbons. Chemical Reviews. Available at: [\[Link\]](#)
- Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [\[Link\]](#)
- Spectroscopy of Ethers. (2023). OpenStax. Available at: [\[Link\]](#)
- UV-Vis Characterization of Aromatic Content in Bio-oil. Cal Poly Digital Commons. Available at: [\[Link\]](#)
- Alcoholic Beverage Analysis by GC. Restek. Available at: [\[Link\]](#)

- ICH Q3C (R6) Impurities: guideline for residual solvents. (2019). European Medicines Agency. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [4. d1lqgfmy9cwjff.cloudfront.net \[d1lqgfmy9cwjff.cloudfront.net\]](https://d1lqgfmy9cwjff.cloudfront.net)
- [5. peakscientific.com \[peakscientific.com\]](https://peakscientific.com)
- [6. Alcoholic Beverage Analysis by GC | Restek \[discover.restek.com\]](https://discover.restek.com)
- [7. ema.europa.eu \[ema.europa.eu\]](https://ema.europa.eu)
- [8. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](https://ncstate.pressbooks.pub)
- [10. C₂H₆O CH₃CH₂OH infrared spectrum of ethanol vapour liquid film C₂H₅OH prominent wavenumbers cm⁻¹ detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://docbrown.info)
- [11. spectroscopyonline.com \[spectroscopyonline.com\]](https://spectroscopyonline.com)
- [12. digitalcommons.calpoly.edu \[digitalcommons.calpoly.edu\]](https://digitalcommons.calpoly.edu)
- [13. repligen.com \[repligen.com\]](https://repligen.com)
- To cite this document: BenchChem. [Analytical methods for the characterization of (2-Propoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b056339/docs#analytical-methods-for-the-characterization-of-2-propoxyphenyl-methanol\]](https://www.benchchem.com/product/b056339/docs#analytical-methods-for-the-characterization-of-2-propoxyphenyl-methanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)